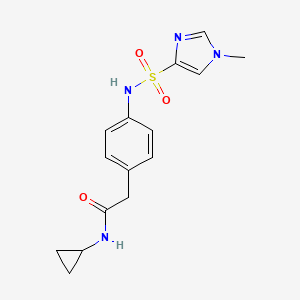

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a complex organic compound that features a cyclopropyl group, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

Sulfonamide formation: The imidazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

Cyclopropyl group introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in research to understand the interactions of sulfonamide and imidazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-2-(4-(1H-imidazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the imidazole ring.

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-carboxamido)phenyl)acetamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of both the cyclopropyl group and the sulfonamide group, which confer distinct chemical and biological properties .

Biological Activity

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide. Its molecular formula is C15H18N4O3S, with a molecular weight of 350.39 g/mol. The presence of both cyclopropyl and sulfonamide groups contributes to its distinctive reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. The sulfonamide moiety mimics natural substrates, resulting in competitive inhibition.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies indicate that derivatives of imidazole-based compounds show significant cytotoxicity against various cancer cell lines, including ovarian and neuroblastoma cells. In vitro assays revealed that N-cyclopropyl derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Inhibition of CDK Activity : In vitro kinase assays have shown that this compound can effectively inhibit CDK2, -5, -7, and -9, with IC50 values in the submicromolar range against CDK2/cyclin E complexes. This suggests a high potency for targeting cell proliferation pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of N-cyclopropyl derivatives against human tumor cell lines. The results indicated that these compounds demonstrated selective cytotoxicity toward cancer cells while sparing non-malignant cells. Specifically, compounds based on the imidazole scaffold showed promise as potential anticancer agents due to their ability to induce apoptosis in tumor cells .

Study 2: Kinase Inhibition

In another investigation focused on the inhibition of CDKs, this compound was synthesized and tested for its inhibitory effects. The findings highlighted its effectiveness in blocking CDK activity, which is pivotal in cancer therapy as CDKs are often dysregulated in tumors .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds reveals distinct differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-2-(4-(1H-imidazole-4-sulfonamido)phenyl)acetamide | Lacks methyl group on imidazole | Moderate CDK inhibition |

| N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-carboxamido)phenyl)acetamide | Contains carboxamide instead of sulfonamide | Lower anticancer activity |

This comparison illustrates that the presence of both cyclopropyl and sulfonamide groups in the studied compound enhances its biological activity compared to related structures.

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-19-9-15(16-10-19)23(21,22)18-13-4-2-11(3-5-13)8-14(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNOKCGDDKTVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.